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molecular formula C8H4BrClN2 B1286153 6-Bromo-4-chloroquinazoline CAS No. 38267-96-8

6-Bromo-4-chloroquinazoline

Cat. No. B1286153
M. Wt: 243.49 g/mol
InChI Key: JFJNDMNYNYLFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673929B2

Procedure details

To a suspension of 6-Bromo-3H-quinazolin-4-one (1.5 g, 6.65 mmole) in 1,4-dioxane (30 ml) under nitrogen was added triethylamine (2.8 ml, 19.9 mmole). The resulting suspension was rapidly stirred while phosphorous oxychloride (1.85 ml, 19.9 mmole) was added over 5 minutes. The reaction was stirred at room temperature for 5 minutes, then heated at 80° C. for 30 minutes, when no starting material was detectable by LC/MS. After cooling to room temperature, the reaction mixture was concentrated in vacuo. The resulting residue was partitioned between ethyl acetate and water. The insoluble material was collected by filtration and washed with water. The layers of the filtrate where separated and the organic layer was washed twice with water and once with brine. The organic layer was dried over magnesium sulfate, filtered and concentrated. The resulting solid was combined with the collected precipitate and the mixture was recrystallized from ethyl acetate/hexanes to give 760 mg after drying in vacuo. The resulting compound was characterized as follows: masspectrometry: M/Z=244; HPLC: method A, Rt 1.51 minutes.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
1.85 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][NH:6][C:5]2=O.C(N(CC)CC)C.P(Cl)(Cl)([Cl:22])=O>O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][N:6]=[C:5]2[Cl:22]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C2C(NC=NC2=CC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.85 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between ethyl acetate and water
FILTRATION
Type
FILTRATION
Details
The insoluble material was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The layers of the filtrate where separated
WASH
Type
WASH
Details
the organic layer was washed twice with water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the mixture was recrystallized from ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
to give 760 mg
CUSTOM
Type
CUSTOM
Details
after drying in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
BrC=1C=C2C(=NC=NC2=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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